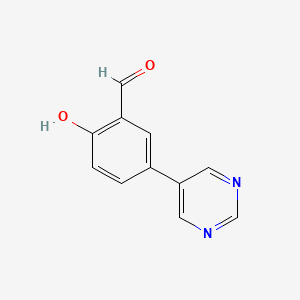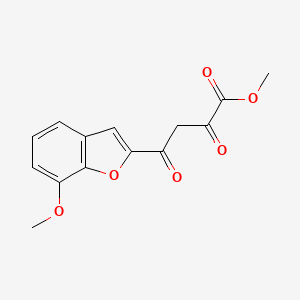
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring substituted with a methoxy group and a dioxobutanoate ester, making it a molecule of interest for various scientific applications.
Métodos De Preparación
The synthesis of Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors. The methoxy group is introduced via methylation reactions, and the dioxobutanoate ester is formed through esterification reactions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Análisis De Reacciones Químicas
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxobutanoate ester to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The methoxy group and dioxobutanoate ester contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparación Con Compuestos Similares
Methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate can be compared with other benzofuran derivatives, such as:
- Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
- 4-(7-Methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxobutanoate ester, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12O6 |
|---|---|
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
methyl 4-(7-methoxy-1-benzofuran-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C14H12O6/c1-18-11-5-3-4-8-6-12(20-13(8)11)9(15)7-10(16)14(17)19-2/h3-6H,7H2,1-2H3 |
Clave InChI |
VFEZALHGBPQFJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=C2)C(=O)CC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


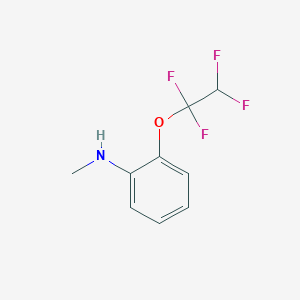
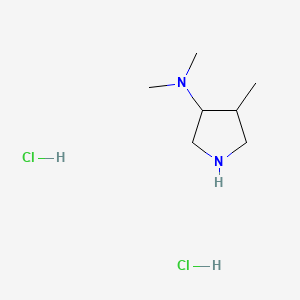
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)
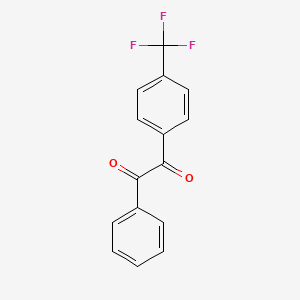
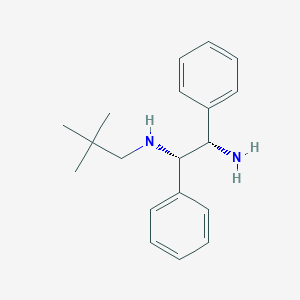

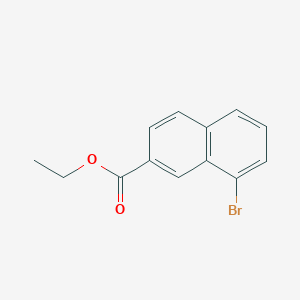
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)

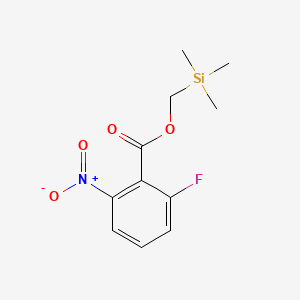
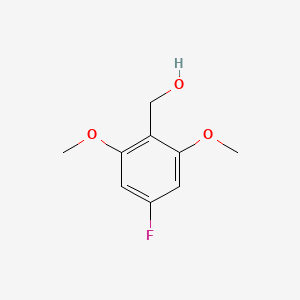
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
